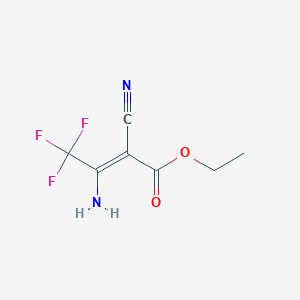
4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride
Übersicht
Beschreibung
4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is also known as PPD and has been used for various scientific research purposes. The synthesis method of this compound is a complex process that requires specialized expertise.
Wirkmechanismus
The mechanism of action of 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a decrease in the production of certain proteins and enzymes that are involved in the development of various diseases.
Biochemical and physiological effects:
4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride has been shown to have various biochemical and physiological effects on the body. The compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit certain enzymes that are involved in the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride in lab experiments is its potential applications in the treatment of various diseases. The compound has been extensively studied for its potential use as an anti-cancer agent and as a treatment for Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis process requires specialized expertise and equipment.
Zukünftige Richtungen
There are several future directions for the research on 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride. One of the future directions is to further investigate the mechanism of action of the compound. Another future direction is to study the potential use of the compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. The compound has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of the compound is a complex process that requires specialized expertise and equipment. Future research could focus on further investigating the mechanism of action of the compound and developing more efficient and cost-effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride has been extensively used for scientific research purposes. This compound has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.
Eigenschaften
IUPAC Name |
4-amino-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c15-13-12(17-8-4-5-9-17)10-16-18(14(13)19)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZBQSMNIMBQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4899051.png)
![2-{1-[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4899055.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4899062.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-butoxybenzamide](/img/structure/B4899070.png)


![1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4899100.png)
![methyl 4-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B4899106.png)
![6-methyl-5-{5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4899108.png)
![3-chloro-N-{2-[(2-fluorobenzyl)oxy]benzyl}-4-(4-morpholinyl)aniline](/img/structure/B4899120.png)

![4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B4899146.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)